2,3-Difluoro-4-methoxybenzoic acid

描述

Significance of Fluorinated Aromatic Carboxylic Acids in Contemporary Chemical Research

Fluorinated aromatic carboxylic acids are a crucial class of compounds in contemporary chemical research. The presence of fluorine, the most electronegative element, can significantly impact the acidity of the carboxylic acid group, making these compounds valuable reagents and intermediates in organic synthesis. researchgate.net Their unique electronic properties and metabolic stability make them attractive scaffolds for the design of new drugs and agrochemicals. hokudai.ac.jpwikipedia.org For instance, they are used as chemical tracers in enhanced oil recovery due to their distinct analytical signatures. rsc.org The development of efficient methods to synthesize a variety of fluorine-containing aromatic carboxylic acids is an active area of research, with techniques like organic electrolysis showing promise. hokudai.ac.jp

Historical Development and Expanding Frontiers of Organofluorine Chemistry

The journey of organofluorine chemistry began in the 19th century, even before the isolation of elemental fluorine. jst.go.jpnih.gov Early milestones include the synthesis of fluoromethane (B1203902) in 1835 and benzoyl fluoride (B91410) in 1862. wikipedia.orgnih.gov The field saw significant expansion during World War II and has since become indispensable, providing a wide range of materials essential to modern society. jst.go.jpnih.gov The development of new fluorinating agents and synthetic methodologies has continuously pushed the boundaries of what is possible, enabling the creation of increasingly complex and functionalized organofluorine molecules. numberanalytics.com

Structural Motif and its Strategic Importance for Molecular Design

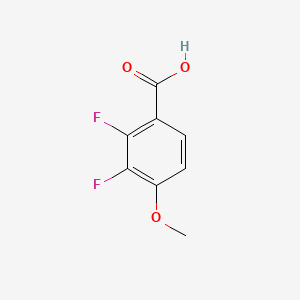

The specific arrangement of atoms in 2,3-Difluoro-4-methoxybenzoic acid—a benzoic acid core with two adjacent fluorine atoms and a methoxy (B1213986) group—is of strategic importance in molecular design. This distinct substitution pattern influences the molecule's conformation and electronic distribution. Such structural rigidity can be a key factor in designing molecules with specific biological activities or material properties. rsc.org The interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy group fine-tunes the reactivity and binding characteristics of the molecule, making it a versatile building block for creating complex chemical structures. biosynth.com

Structure

3D Structure

属性

IUPAC Name |

2,3-difluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSJPUVORWCLNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394176 | |

| Record name | 2,3-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329014-60-0 | |

| Record name | 2,3-Difluoro-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329014-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Approaches for 2,3 Difluoro 4 Methoxybenzoic Acid and Its Derivatives

Regioselective Introduction of Fluorine Atoms onto Aromatic Systems

The introduction of fluorine atoms into an aromatic ring is a critical step in the synthesis of fluorinated molecules. The unique properties of the C-F bond can dramatically alter the physical, chemical, and biological characteristics of a compound. rsc.org Regioselective fluorination, the ability to introduce fluorine at a specific position, is therefore a crucial process. numberanalytics.com The mechanisms for achieving this can be broadly categorized as electrophilic, nucleophilic, or radical pathways. numberanalytics.com

Transition Metal-Catalyzed C-H Fluorination Strategies

Direct C-H bond functionalization has emerged as a powerful, atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized substrates. researchgate.netrsc.org Transition-metal catalysis, in particular, has been pivotal in developing methods for the direct introduction of fluorine onto aromatic rings. dntb.gov.ua While ortho-C-H functionalization is more common, methods for meta-C-H functionalization, which would be relevant for synthesizing derivatives of benzoic acid, are a significant and less developed challenge. researchgate.net

Strategies often involve a directing group that positions a metal catalyst (commonly palladium, rhodium, or copper) in proximity to the target C-H bond. For benzoic acids, the carboxyl group itself can serve as a directing group, typically favoring ortho-functionalization. To achieve fluorination at other positions, such as the C2 and C3 positions of a 4-methoxybenzoic acid precursor, specialized directing groups or alternative strategies may be necessary. Research in this area focuses on designing new ligands and catalytic systems that can overcome the inherent reactivity patterns of the substrate. researchgate.net

Table 1: Overview of Transition Metals in C-H Functionalization

| Metal Catalyst | Common Applications in C-H Functionalization | Relevance to Aromatic Fluorination |

|---|---|---|

| Palladium (Pd) | Widely used for ortho-C-H olefination, arylation, and alkylation of benzoic acids. | Catalyzes meta-C-H functionalizations of benzoic acid derivatives with specifically designed templates. researchgate.net |

| Rhodium (Rh) | Known for C-H amidation and cyclization reactions of benzoic acids. researchgate.net | Less commonly used for direct fluorination but is a key metal in C-H activation research. |

Electrophilic and Nucleophilic Fluorination Techniques

Electrophilic and nucleophilic fluorination represent the classical and most widely used approaches for creating C-F bonds on aromatic systems. alfa-chemistry.com

Electrophilic Fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common, valued for their stability, safety, and ease of handling compared to elemental fluorine. wikipedia.orgnih.gov The reactivity of these agents can be tuned by the electronic properties of the groups attached to the nitrogen atom. nih.gov For a precursor like 4-methoxybenzoic acid, the methoxy (B1213986) group is an activating, ortho-para directing group, while the carboxylic acid is a deactivating, meta-directing group. This presents a regioselectivity challenge that must be carefully managed.

Nucleophilic Aromatic Substitution (SNAr) involves the displacement of a leaving group (such as -Cl, -Br, or -NO₂) on an electron-deficient aromatic ring by a nucleophilic fluoride (B91410) source (e.g., KF, CsF). rsc.org The Halex process (Halogen Exchange) is a prominent industrial application of this method, typically requiring high temperatures and polar aprotic solvents. wikipedia.org For this strategy to be effective, the aromatic ring must be "activated" by electron-withdrawing groups, such as nitro or cyano groups, positioned ortho or para to the leaving group. rsc.orgwikipedia.org

Table 2: Comparison of Common Fluorinating Agents

| Agent Type | Reagent Example(s) | Mechanism | Key Characteristics |

|---|---|---|---|

| Electrophilic | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Electrophilic Aromatic Substitution | Reagents are stable, often crystalline solids. nih.govresearchgate.net Reaction proceeds on electron-rich aromatics. wikipedia.org Regioselectivity is governed by existing substituents. |

| Nucleophilic | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Nucleophilic Aromatic Substitution (SNAr) | Requires an activated aromatic ring with a good leaving group. rsc.org KF is inexpensive but requires anhydrous conditions. rsc.orgwikipedia.org |

Visible-Light-Mediated Fluorination Protocols

In recent years, visible-light photoredox catalysis has become a powerful tool for forging C-F bonds under mild conditions. mdpi.comresearchgate.net These methods often involve the generation of radical intermediates that can participate in fluorination reactions. researchgate.net One notable strategy is the decarboxylative fluorination of aromatic carboxylic acids. researchgate.netnih.gov In a process reported by Ritter and co-workers, a copper(II)-carboxylate complex, formed from a benzoic acid, undergoes a photoinduced ligand-to-metal charge transfer (LMCT) upon irradiation. researchgate.net This leads to the generation of an aryl radical, which can then be trapped by a fluorine source to yield the fluoroaromatic product. This approach is conceptually powerful as it uses the carboxylic acid group as a disposable handle to generate a radical at a specific position, which can then be functionalized.

Another approach involves the direct C-H fluorination of arenes, though this remains a less developed area. rsc.org These reactions can be catalyzed by photocatalysts like Ru(bpy)₃Cl₂ or organic dyes, which, upon excitation by visible light, can initiate a single-electron transfer (SET) process to generate a fluorine radical from a source like Selectfluor or an aryl radical cation from the substrate, ultimately leading to the fluorinated product. rsc.orgmdpi.com

Functional Group Interconversions and Modification Pathways

Beyond the direct introduction of fluorine, the synthesis of 2,3-Difluoro-4-methoxybenzoic acid relies on robust methods for modifying existing functional groups on the aromatic ring.

Halogen Exchange Reactions for Aromatic Fluorination

The Halogen Exchange (Halex) reaction is a cornerstone of industrial fluoroaromatic synthesis. wikipedia.org It is a type of nucleophilic aromatic substitution where a chloride or bromide on an activated aromatic ring is replaced by fluoride. wikipedia.orgiaea.org The reaction is typically carried out using an alkali metal fluoride, like anhydrous potassium fluoride (KF), in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at temperatures between 150-250 °C. wikipedia.org

The efficiency of the Halex reaction is highly dependent on the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the halogen being replaced. wikipedia.org To synthesize this compound via this route, a plausible precursor could be a 2,3-dichloro-4-methoxybenzonitrile, where the cyano group activates the ring for substitution and can later be hydrolyzed to a carboxylic acid. Microwave-assisted halogen exchange (MAHE) has also been developed as an energy-efficient alternative to conventional heating. google.com

Methoxy Group Introduction and Derivatization Methods

The methoxy group is a common feature in many pharmaceuticals and natural products, influencing both biological activity and physicochemical properties. nih.gov Its introduction onto an aromatic ring is a fundamental transformation. A standard method for forming an aryl methyl ether is the Williamson ether synthesis, which involves the deprotonation of a phenol (B47542) with a base, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. In the context of synthesizing the target molecule, a di-fluoro-hydroxybenzoic acid derivative could be methylated at a late stage.

Alternatively, a nucleophilic aromatic substitution approach can be employed. A suitably activated difluorinated precursor, such as 2,3,4-trifluorobenzoic acid, could potentially react with sodium methoxide (B1231860) to displace the fluorine at the C4 position. A patented method describes the nucleophilic substitution reaction of a compound with sodium methoxide in methanol (B129727) under pressure to produce a methoxybenzoic acid salt, which is then acidified. google.com The electronic properties of the difluoro(methoxy)methyl group (CF₂OCH₃) have been studied, highlighting its nature as a moderately electron-withdrawing substituent, which underscores the nuanced electronic effects that substituents impart on an aromatic ring. nuph.edu.ua

Carboxylation Reactions for Benzoic Acid Scaffold Formation

The introduction of a carboxylic acid group onto an aromatic ring is a fundamental transformation in organic synthesis. For the preparation of this compound, two primary strategies can be envisaged: Directed ortho-Metalation (DoM) followed by carboxylation, and the carboxylation of a Grignard reagent.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to it. wikipedia.org The methoxy group in a precursor like 1,2-difluoro-3-methoxybenzene can serve as a DMG. The reaction proceeds through the interaction of an organolithium reagent, such as n-butyllithium, with the heteroatom of the DMG. wikipedia.org This interaction facilitates the deprotonation of the nearest ortho C-H bond, forming a thermodynamically stable aryllithium intermediate. Subsequent quenching of this intermediate with carbon dioxide (CO2), often in the form of dry ice, followed by an acidic workup, yields the desired benzoic acid.

A plausible reaction scheme is outlined below:

Scheme 1: Synthesis of this compound via DoM

Metalation: 1,2-Difluoro-3-methoxybenzene is treated with n-butyllithium in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to generate the aryllithium species.

Carboxylation: Solid CO2 (dry ice) is added to the reaction mixture.

Workup: The reaction is quenched with an aqueous acid (e.g., HCl) to protonate the carboxylate and afford this compound.

The regioselectivity of this reaction is generally high due to the directing effect of the methoxy group. wikipedia.org

Grignard Reagent Carboxylation

An alternative approach involves the formation of a Grignard reagent from a suitable aryl halide, followed by reaction with carbon dioxide. youtube.comucalgary.ca This method would require the synthesis of a halogenated precursor, such as 1-bromo-2,3-difluoro-4-methoxybenzene. The Grignard reagent is formed by reacting the aryl bromide with magnesium metal in an ethereal solvent. nih.govnih.gov The resulting organomagnesium compound then acts as a nucleophile, attacking the electrophilic carbon of CO2. ucalgary.cayoutube.com An acidic workup subsequently yields the carboxylic acid. ucalgary.ca

Table 1: Comparison of Carboxylation Strategies

| Method | Precursor | Reagents | Key Features |

| Directed ortho-Metalation | 1,2-Difluoro-3-methoxybenzene | 1. n-BuLi, THF, -78 °C 2. CO2 (dry ice) 3. H3O+ | High regioselectivity, utilizes readily available precursors. wikipedia.org |

| Grignard Reagent Carboxylation | 1-Bromo-2,3-difluoro-4-methoxybenzene | 1. Mg, THF 2. CO2 (dry ice) 3. H3O+ | Classic method for carboxylic acid synthesis, requires a halogenated precursor. youtube.comucalgary.ca |

Alkylation and Arylation Reactions on the Aromatic Ring

Further functionalization of the this compound scaffold can be achieved through alkylation and arylation reactions on the aromatic ring. These modifications are crucial for exploring the structure-activity relationships of its derivatives.

Alkylation

The introduction of alkyl groups can be accomplished via the lithiated intermediate generated during the DoM protocol. Instead of quenching with CO2, the aryllithium species can react with an electrophilic alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2-type reaction. pressbooks.publibretexts.org This would lead to the formation of an alkyl-substituted difluoroanisole derivative, which could then be carboxylated in a subsequent step if the benzoic acid is the desired final product. The choice of the alkylating agent is typically limited to primary or methyl halides to avoid competing elimination reactions. pressbooks.pub

Arylation

Reduction and Oxidation Reactions of Substituent Groups

The substituent groups on the this compound ring offer opportunities for further chemical transformations through reduction and oxidation reactions.

Reduction Reactions

A common strategy to introduce an amino group onto an aromatic ring is through the reduction of a nitro group. A nitro-substituted derivative, such as 2,3-difluoro-4-methoxy-5-nitrobenzoic acid, could be synthesized via nitration of this compound. The subsequent reduction of the nitro group to an amine can be achieved using various reagents. wikipedia.orgorganic-chemistry.org

Table 2: Reagents for Nitro Group Reduction

| Reagent | Conditions | Key Features |

| Catalytic Hydrogenation (e.g., H2, Pd/C) | Hydrogen gas, Palladium on carbon catalyst | High efficiency, clean reaction. organic-chemistry.org |

| Iron in acidic media | Fe, HCl or Acetic Acid | Classical and cost-effective method. wikipedia.org |

| Tin(II) chloride (SnCl2) | Acidic solution | Mild conditions, good functional group tolerance. researchgate.net |

The resulting aminobenzoic acid derivative is a versatile intermediate for the synthesis of a wide range of compounds, including amides and heterocyclic systems. The presence of fluorine atoms can be preserved under many reduction conditions. google.com

Oxidation Reactions

While the aromatic ring of this compound is relatively electron-rich, selective oxidation reactions can be challenging. However, if an alkyl substituent were present, for instance, a methyl group at a suitable position, it could potentially be oxidized to a carboxylic acid or an aldehyde under appropriate conditions. Benzylic oxidation is a well-established transformation in organic synthesis.

Enantioselective Synthesis and Chiral Induction

The introduction of chirality is a critical aspect of drug discovery and development. While the synthesis of this compound itself does not directly involve stereocenters, its derivatives can be made chiral. A key strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction.

For instance, a general approach for the enantioselective synthesis of heterocyclic vicinal fluoroamines has been reported, which involves the asymmetric protonation of a prochiral fluoroenamine intermediate. nih.gov This reaction is catalyzed by a chiral Brønsted acid. While not a direct derivatization of this compound, this methodology highlights a plausible strategy for introducing a stereogenic center containing a fluorine atom in a derivative. A hypothetical application could involve a derivative of this compound that contains a suitable fluoroalkenyl group, which could then undergo aza-Michael addition and subsequent enantioselective protonation.

Multicomponent Reactions and Cascade Processes for Complex Derivative Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates most of the atoms of the starting materials. nih.govacs.org These reactions are valuable for rapidly generating libraries of structurally diverse compounds. Benzoic acid derivatives are frequently employed as one of the components in MCRs. nih.govnih.gov

For example, the Ugi four-component reaction, which involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, can be used to synthesize α-amidoamides. nih.gov this compound could serve as the carboxylic acid component in such a reaction, leading to the formation of complex derivatives with multiple points of diversity.

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, also offer an elegant pathway to complex molecular architectures. A derivative of this compound, appropriately functionalized, could be designed to undergo a cascade cyclization to form polycyclic systems.

Sophisticated Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2,3-Difluoro-4-methoxybenzoic acid in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment, connectivity, and through-space or through-bond coupling of the atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The acidic proton of the carboxylic acid group (-COOH) would typically appear as a broad singlet far downfield. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, while the two aromatic protons would appear as a complex multiplet system due to coupling with each other and with the adjacent fluorine atoms (H-F coupling).

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom. The spectrum would show signals for the carbonyl carbon of the carboxylic acid, the methoxy carbon, and the eight aromatic carbons. The carbons directly bonded to fluorine (C-2, C-3) and those in close proximity will exhibit splitting (C-F coupling), which is a key diagnostic feature.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is indispensable. It provides direct information about the fluorine environments. For this compound, two distinct signals are expected for the fluorine atoms at the C-2 and C-3 positions. These signals would likely appear as doublets of doublets due to coupling to each other (F-F coupling) and to the adjacent aromatic proton. The chemical shifts are highly sensitive to the electronic environment on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzoic Acid Derivatives Note: Experimental data for the target compound is not publicly available. These values are based on data from structurally related compounds.

| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity & Coupling Constants (J) Hz |

|---|---|---|---|

| 3-Methoxybenzoic acid | ¹H NMR | 7.73, 7.63, 7.39, 7.16 (Aromatic), 3.87 (OCH₃) | m, m, t, ddd, s |

| ¹³C NMR | 171.8, 159.6, 130.6, 129.6, 122.7, 120.5, 114.4, 55.5 | ||

| 3-(1,1-Difluoro...)-5-methoxy... | ¹H NMR | 7.99-7.14 (Aromatic), 6.13 (CH), 3.85 (OCH₃) | m, dd, s |

Data inferred from analogous compounds reported in literature. scribd.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of a molecule, which aids in its structural confirmation. For this compound (C₈H₆F₂O₃), the monoisotopic mass is approximately 188.0285 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

In electrospray ionization (ESI), common adducts would be observed:

[M+H]⁺: 189.03578 m/z

[M-H]⁻: 187.02122 m/z

[M+Na]⁺: 211.01772 m/z

Electron ionization (EI) would lead to characteristic fragmentation, likely involving the loss of small, stable fragments such as the hydroxyl group (-OH), the methoxy group (-OCH₃), or carbon monoxide (CO).

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Ionization Mode | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Positive | 189.03578 |

| [M+Na]⁺ | Positive | 211.01772 |

| [M-H]⁻ | Negative | 187.02122 |

| [M+HCOO]⁻ | Negative | 233.02670 |

Source: Predicted data from PubChemLite database.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent features would include:

A very broad absorption band in the region of ~3300-2500 cm⁻¹ , characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.

A strong, sharp absorption band around 1700-1680 cm⁻¹ , corresponding to the C=O (carbonyl) stretching vibration of the aryl carboxylic acid.

Several C-O stretching vibrations, one for the carboxylic acid group (around 1320-1210 cm⁻¹) and another for the aryl-alkyl ether (methoxy group).

Strong absorption bands in the fingerprint region, typically between 1300-1000 cm⁻¹ , arising from C-F stretching vibrations.

C-H stretching vibrations for the aromatic ring and the methoxy group just above and below 3000 cm⁻¹, respectively.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the ultimate proof of its structure in the solid state. This technique determines the precise three-dimensional coordinates of every atom in the crystal lattice.

The analysis would yield critical information, including:

Crystal System and Space Group: Describing the symmetry of the crystal.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Intermolecular Interactions: Revealing how molecules pack together, including details of hydrogen bonding between the carboxylic acid groups, which typically form dimeric structures.

While specific data for this compound is not available, a typical analysis would report these parameters, confirming the planar structure of the benzene (B151609) ring and the geometry of the substituents.

Chromatographic Separations for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): This is the method of choice for purity analysis of non-volatile compounds like benzoic acids. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) would be typical. The compound would be detected using a UV detector, likely monitored at a wavelength corresponding to the absorbance maximum of the substituted benzene ring.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis by GC is challenging due to the low volatility and polar nature of the carboxylic acid. However, after derivatization to a more volatile form (e.g., conversion to its methyl ester), GC-MS can be a powerful tool for identification and quantification, especially in complex mixtures. Purity assessment of similar compounds by GC has been noted by chemical suppliers.

Advanced Sample Preparation Methods for Complex Matrices

To analyze this compound in complex samples such as environmental or biological fluids, efficient sample preparation is required to isolate the analyte and remove interfering substances.

Liquid-Liquid Extraction (LLE): Given its acidic nature, the compound can be effectively extracted from an aqueous sample. By acidifying the sample to a pH well below the pKa of the carboxylic acid (~4), the compound becomes protonated and less polar. It can then be extracted into a water-immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane.

Solid-Phase Extraction (SPE): SPE offers a more controlled and efficient alternative to LLE. A variety of sorbents could be used. For instance, a reversed-phase sorbent (like C18) could retain the compound from an aqueous sample, which is then eluted with an organic solvent. Alternatively, an ion-exchange sorbent could be used to specifically bind the carboxylate anion, allowing neutral and basic impurities to be washed away before the target compound is eluted by changing the pH.

Chemical Reactions and Derivatization

Esterification and Amidation Reactions

The carboxylic acid group of this compound readily undergoes esterification and amidation reactions. For example, reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester. Similarly, conversion to the acid chloride followed by reaction with an amine will produce the amide. These derivatives are often key intermediates in the synthesis of more complex target molecules.

Participation in Cross-Coupling Reactions

The aromatic ring of this compound can be further functionalized through various cross-coupling reactions. While the fluorine atoms themselves are generally unreactive under typical cross-coupling conditions, the aromatic ring can be modified to include other reactive groups that can participate in reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the construction of elaborate molecular architectures.

Future Perspectives and Emerging Research Directions in the Chemistry of 2,3 Difluoro 4 Methoxybenzoic Acid

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Synthesis

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design of novel molecules derived from scaffolds like 2,3-Difluoro-4-methoxybenzoic acid. AI and machine learning (ML) algorithms are increasingly being applied to drug discovery and molecular design to predict the properties and activities of new chemical entities. nih.govnih.gov

Future applications will likely involve generative AI platforms that can design virtual libraries of this compound derivatives. nih.gov These systems can predict key parameters such as binding affinity to biological targets, pharmacokinetic properties, and potential toxicity. By screening vast virtual chemical spaces, AI can prioritize a smaller, more promising set of compounds for actual synthesis, significantly reducing time and cost. nih.gov For instance, ML models can be trained on existing data of active and inactive compounds to identify molecular fragments and structural motifs crucial for a desired biological effect. nih.gov Furthermore, AI is being developed to predict optimal synthetic routes, addressing the complex challenges associated with organofluorine chemistry and accelerating the creation of these targeted molecules.

Development of Sustainable and Green Chemistry Approaches for Fluorination

Traditional methods for introducing fluorine into aromatic compounds often rely on harsh and hazardous reagents like elemental fluorine (F₂) or hydrogen fluoride (B91410) (HF). pharmtech.comnumberanalytics.com The future of synthesizing compounds like this compound and its derivatives lies in the adoption of green and sustainable chemistry principles. numberanalytics.com This shift aims to reduce environmental impact by minimizing hazardous waste, lowering energy consumption, and using safer reagents. numberanalytics.com

Emerging eco-friendly fluorination techniques are gaining prominence. numberanalytics.com These include:

Photocatalytic Fluorination: This method uses light to initiate fluorination under mild conditions, offering high selectivity and reducing the need for aggressive reagents. numberanalytics.com

Electrochemical Fluorination: Utilizing electricity to drive the fluorination process, this technique provides a reagent-free alternative that can be highly controlled and is advantageous for its scalability and sustainability. numberanalytics.comnumberanalytics.com

A recent study highlighted a sustainable, metal-free synthesis of 3-difluoroalkyl phthalides using water as the sole reaction medium, capitalizing on its ability to activate C-F bonds through hydrogen bonding. acs.orgacs.org This approach eliminates the need for organic solvents and simplifies purification, representing a significant step forward in green fluoroalkylation. acs.orgacs.org

| Method | Principle | Key Advantages | Reference |

|---|---|---|---|

| Photocatalytic Fluorination | Uses light energy to generate reactive fluorine species. | Mild reaction conditions, high selectivity. | numberanalytics.com |

| Electrochemical Fluorination | Anodic oxidation in the presence of a fluoride source. | Reagent-free, controllable, reduced environmental impact. | numberanalytics.comnumberanalytics.com |

| Aqueous Media Synthesis | Utilizes water as a solvent and catalyst activator. | Eliminates organic solvents, metal-free, simplified purification. | acs.orgacs.org |

Exploration of Novel Catalytic Systems for Selective Transformations

The development of novel catalytic systems is crucial for achieving selective and efficient chemical transformations on the this compound core. Research is moving beyond stoichiometric reagents towards catalytic methods that are milder and more functional-group tolerant.

Transition metal-catalyzed fluorination has become a key area of development. numberanalytics.com For example, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of aryl fluorides from boronic acid derivatives, offering an operationally simple route that can be scaled up. pharmtech.com Researchers are also investigating rhodium and iridium complexes as potential catalysts for the fluorination of organic electrophiles using safer fluorine sources like metal fluoride salts. nottingham.ac.uk These advanced catalytic systems enable precise modifications of the benzoic acid structure, allowing for the synthesis of complex derivatives that would be difficult to achieve with traditional methods. The goal is to develop catalysts that can selectively functionalize specific C-H bonds, offering a direct and efficient route to new molecular architectures.

Expansion of Bio-conjugation Strategies for Targeted Applications

The unique properties imparted by fluorine make fluorinated compounds like those derived from this compound ideal candidates for targeted biological applications through bioconjugation. mdpi.comontosight.ai Bioconjugation involves linking a molecule to a larger biomolecule, such as a protein or antibody, to direct it to a specific site within the body.

Future research will likely focus on adapting the this compound scaffold for such purposes. By introducing appropriate functional groups, derivatives can be attached to antibodies to create antibody-drug conjugates (ADCs) for targeted cancer therapy. Another promising area is the development of tracers for Positron Emission Tomography (PET) imaging. pharmtech.com Late-stage fluorination using the radioactive isotope ¹⁸F is a significant challenge, and developing methods to efficiently incorporate it into complex molecules derived from this benzoic acid is a key goal. pharmtech.com Strategies involving chemoselective reactions, such as those targeting tyrosine residues on proteins, are being explored to create stable conjugates under biologically compatible conditions. nih.gov

Addressing Challenges in Fluorine Sourcing and Sustainability

The production of fluorinated pharmaceuticals and materials is intrinsically linked to the source of the fluorine atom. Historically, the industry has relied on a limited number of aggressive and hazardous primary fluorine sources, such as hydrogen fluoride (HF) and fluorine gas (F₂). pharmtech.com These substances pose significant handling risks and environmental concerns. numberanalytics.com

A major future direction is the shift towards more sustainable and safer fluorine sources. Research is focused on utilizing alkali metal fluorides, such as potassium fluoride, which are more benign but often less reactive. pharmtech.comnottingham.ac.uk The challenge lies in developing new methodologies and catalytic systems that can activate these milder fluoride sources effectively. nottingham.ac.uk The concept of a "fluorine economy" is emerging, where researchers explore ways to recycle fluorine from waste streams, such as using perfluorinated organic compounds as future feedstocks. nottingham.ac.uk Addressing the sustainability of fluorine sourcing is not only an environmental imperative but also crucial for the long-term viability of organofluorine chemistry. researchgate.net

| Fluorine Source Type | Examples | Challenges | Future Direction | Reference |

|---|---|---|---|---|

| Traditional Reagents | Hydrogen fluoride (HF), Fluorine gas (F₂) | Highly toxic, corrosive, hazardous to handle. | Replacement with safer alternatives. | pharmtech.comnumberanalytics.com |

| Electrophilic Reagents | Selectfluor® | Costly, produces significant chemical waste. | Recycling of byproducts. | pharmtech.comresearchgate.net |

| Sustainable Sources | Metal fluoride salts (e.g., KF) | Lower reactivity, requires activation. | Development of new catalytic systems to enhance reactivity. | nottingham.ac.uk |

| Waste Streams | Perfluorinated compounds | Requires efficient defluorination/transfer methods. | Development of a circular fluorine economy. | nottingham.ac.uk |

High-Throughput Screening and Combinatorial Chemistry for Accelerated Discovery

To unlock the full potential of the this compound scaffold, methods that can rapidly synthesize and test large numbers of derivatives are essential. Combinatorial chemistry provides the tools to generate large libraries of related compounds from a common core structure. nih.govwikipedia.org By systematically combining the benzoic acid core with a diverse set of building blocks, researchers can create thousands of unique molecules in a single process. wikipedia.org

These libraries can then be assessed using high-throughput screening (HTS) to quickly identify compounds with desired biological activity or material properties. nih.govnih.gov For fluorinated compound libraries, ¹⁹F NMR spectroscopy offers a powerful analytical tool for monitoring reactions and characterizing products. acs.org The combination of combinatorial synthesis and HTS, often guided by computational predictions, creates a powerful engine for discovery. nih.gov This integrated approach dramatically accelerates the optimization process, allowing for the rapid identification of lead compounds for applications in medicine, agriculture, and materials science.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-difluoro-4-methoxybenzoic acid, and how can intermediates be characterized?

- Methodology :

- Synthesis : Start with fluorinated phenol precursors. For example, 2,3-difluoro-4-methoxyacetophenone can undergo oxidative cleavage using HOBr to yield the carboxylic acid moiety, followed by demethylation with BBr₃ if required . Alternative routes may involve Suzuki-Miyaura cross-coupling using 2,3-difluoro-4-methoxyphenylboronic acid (a potential precursor) and a carboxylic acid-containing partner .

- Characterization : Use H/F NMR to confirm substituent positions and purity. HPLC with a C18 column (e.g., 1% acetic acid/methanol/water eluent) ensures purity >95% .

Q. How does the fluorine substitution pattern influence the stability and solubility of this compound?

- Methodology :

- Stability : Conduct accelerated degradation studies under varying pH and temperature. Fluorine’s electron-withdrawing effects enhance hydrolytic stability compared to non-fluorinated analogs. Monitor via HPLC .

- Solubility : Measure logP values using shake-flask methods. The 2,3-difluoro and 4-methoxy groups increase lipophilicity, reducing aqueous solubility but improving membrane permeability .

Q. What analytical techniques are critical for verifying the structure of this compound and its derivatives?

- Methodology :

- NMR : Assign peaks using H (200–400 MHz) and F NMR. The methoxy group typically resonates at δ ~3.8 ppm, while fluorine substituents show coupling patterns indicative of ortho/para positions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected m/z: 202.02 for C₈H₆F₂O₃) .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for triazine-based ligand synthesis?

- Methodology :

- Triazine Coupling : Use nucleophilic aromatic substitution (SNAr) with cyanuric chloride. React the benzoic acid’s amine derivative (e.g., 2-amino-4-bromo-3,5-difluorobenzoic acid) at 45°C in DMSO to form triazine-linked conjugates. Monitor reaction progress via TLC (hexane/EtOH 1:1) .

- Regioselectivity : Fluorine’s meta-directing effect guides substitution to the 5-position of the triazine ring. Confirm via X-ray crystallography or NOESY NMR .

Q. What mechanistic insights explain the biological activity of this compound derivatives as enzyme inhibitors?

- Methodology :

- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or β-lactamase using fluorogenic substrates. Compare IC₅₀ values to salicylic acid derivatives .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to analyze interactions between the fluorinated aromatic ring and enzyme active sites. The 4-methoxy group may occupy hydrophobic pockets .

Q. How do computational models predict the reactivity of this compound in electrophilic aromatic substitution?

- Methodology :

- DFT Calculations : Use Gaussian 09 at the B3LYP/6-311+G(d,p) level to calculate Fukui indices. Fluorine atoms deactivate the ring, directing electrophiles to the 5-position (para to methoxy). Validate with nitration or bromination experiments .

Q. What strategies mitigate contradictions in reported synthetic yields for fluorinated benzoic acid derivatives?

- Methodology :

- DoE Optimization : Apply Design of Experiments (DoE) to variables like temperature, solvent (e.g., DMF vs. THF), and catalyst loading. For example, BBr₃-mediated demethylation achieves higher yields (~57%) under anhydrous conditions .

- Contradiction Analysis : Compare literature protocols for analogous compounds (e.g., 3-fluoro-4-methoxybenzoic acid) to identify critical parameters (e.g., reaction time, purification methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。